molecular formula C9H21ClSi B041024 Triisopropylsilyl chloride CAS No. 13154-24-0

Triisopropylsilyl chloride

Cat. No.: B041024
CAS No.: 13154-24-0
M. Wt: 192.8 g/mol
InChI Key: KQIADDMXRMTWHZ-UHFFFAOYSA-N
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Description

Triisopropylsilyl chloride is a chemical compound with the molecular formula C9H21SiCl. It is a colorless liquid that is commonly used as a reagent in organic synthesis. The compound is known for its ability to act as a protecting group for hydroxyl groups in various chemical reactions, making it a valuable tool in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisopropylsilyl chloride can be synthesized through two main methods:

Industrial Production Methods

The industrial production of this compound typically involves the reaction of silicon tetrachloride with isopropyl lithium in a controlled environment. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Mechanism of Action

Triisopropylsilyl chloride exerts its effects by forming a stable bond with hydroxyl groups, thereby protecting them from participating in unwanted side reactions. The compound operates by binding fluoride ions, which arise from the use of oxidants such as N-fluorocollidinium tetrafluoroborate. By sequestering these fluoride ions, this compound mitigates potential side reactions that could detract from the reaction’s productivity .

Properties

IUPAC Name

chloro-tri(propan-2-yl)silane
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InChI

InChI=1S/C9H21ClSi/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIADDMXRMTWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80157102
Record name Triisopropylsilyl chloride
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Molecular Weight

192.80 g/mol
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Physical Description

Colorless liquid with an acrid odor; [Alfa Aesar MSDS]
Record name Triisopropylsilyl chloride
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Vapor Pressure

1.16 [mmHg]
Record name Triisopropylsilyl chloride
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CAS No.

13154-24-0
Record name Triisopropylsilyl chloride
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Record name Triisopropylsilyl chloride
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Record name Triisopropylsilyl chloride
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Synthesis routes and methods I

Procedure details

A thermometer, hydrogen chloride gas inlet tube, and reflux condenser were fitted to a stirrer-equipped 200 mL four-neck flask, and 80 g triisopropylsilane was then introduced into the flask. This was followed by the addition of 0.01 g platinum/divinyltetramethyldisiloxane complex and heating to 100° C. Hydrogen chloride gas was then introduced into the mixture. The introduction of hydrogen chloride gas was suspended after 4 hours. Vacuum distillation yielded 94 g triisopropylchlorosilane (purity≥99%). The triisopropylsilane yield was 97%.
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Synthesis routes and methods II

Procedure details

A 500 ml-capacity, four-necked flask fitted with a stirrer, a thermometer and a Dimroth was charged with 37.7 g (0.2 moles) of triisopropylmethoxysilane. To the flask was then added 150 g of 35% hydrochloric acid, and the resulting mixture was stirred at 20° C. for 10 hours to effect the reaction. The resulting reaction solution was separated into the aqueous layer and the organic layer. The organic layer was distilled to afford 38 g of triisopropylchlorosilane as a fraction boiling at 78° C.-80° C./10 mm Hg (yield; 99%).
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Synthesis routes and methods III

Procedure details

The procedure of Example 13 was repeated except that triisopropylmethoxysilane was replaced by 83.3 g (0.2 moles) of triisopropyl-n-butoxysilane. The latter was reacted with 35% hydrochloric acid. There was obtained 38 g of triisopropylchlorosilane (yield; 99%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Triisopropylsilyl chloride
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Triisopropylsilyl chloride
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Triisopropylsilyl chloride
Customer
Q & A

Q1: What is Triisopropylsilyl chloride (TIPSCl) primarily used for in the context of these research papers?

A1: this compound (TIPSCl) is mainly employed as a protecting group for alcohols and carboxylic acids in organic synthesis, particularly in peptide and nucleotide chemistry. [, , , , , , , ] Its bulky structure offers steric hindrance, providing selectivity during reactions.

Q2: Why is the protection of carboxylic acids important in peptide synthesis?

A2: In peptide synthesis, preventing unwanted side reactions at the carboxylic acid group of amino acids is crucial. this compound (TIPSCl) effectively protects the C-terminal carboxylic acid, allowing for controlled peptide bond formation. This protection can be later removed under mild conditions without affecting other protecting groups or the peptide's chirality. [, ]

Q3: Can you provide an example of this compound's (TIPSCl) use in nucleotide synthesis?

A3: this compound (TIPSCl) plays a crucial role in synthesizing modified oligonucleotides. For instance, it was used to selectively protect the 2'-hydroxyl group of 7-deaza-N2-isobutyryl-5'-O-(4-monomethoxytrityl)guanosine, a building block for oligoribonucleotide synthesis. This protection strategy enabled the successful synthesis of oligoribonucleotides containing 7-deazaguanosine. []

Q4: Beyond its use as a protecting group, are there other applications of this compound (TIPSCl)?

A4: Yes, this compound (TIPSCl) serves as a precursor to other useful reagents. For example, it can react with silver nitrite to generate Triisopropylsilyl nitrite in situ. This silyl nitrite acts as a mild and selective nitrosating agent for various organic transformations. []

Q5: What are the advantages of using this compound (TIPSCl) compared to other silylating agents?

A5: this compound (TIPSCl) offers several advantages, including:

  • High Selectivity: Its bulkiness favors reaction with less sterically hindered groups, such as primary alcohols over secondary alcohols. [, , ]
  • Mild Reaction Conditions: this compound (TIPSCl) reactions often proceed under mild conditions, minimizing the risk of side reactions or decomposition of sensitive substrates. [, , ]
  • Ease of Removal: The Triisopropylsilyl (TIPS) group can be readily cleaved under mild conditions, leaving other protecting groups and functional groups intact. [, ]

Q6: Are there any specific challenges or limitations associated with using this compound (TIPSCl)?

A6: While generally considered an effective reagent, some potential challenges with this compound (TIPSCl) include:

  • Stability: this compound (TIPSCl) is moisture-sensitive and should be stored and handled under inert conditions. []

Q7: Have there been any studies on improving the efficiency of reactions using this compound (TIPSCl)?

A7: Yes, researchers have explored different methods to enhance reactions involving this compound (TIPSCl). For instance, microwave irradiation has been shown to significantly accelerate the protection of alcohols and phenols using this compound (TIPSCl) and imidazole. [, ]

Q8: Can you explain the concept of chemoselectivity in the context of this compound (TIPSCl) reactions?

A8: Chemoselectivity refers to a reagent's ability to react preferentially with one functional group in the presence of other reactive groups. this compound (TIPSCl) demonstrates chemoselectivity by preferentially reacting with carboxylic acids over secondary or tertiary hydroxyl groups. []

Q9: What analytical techniques are commonly used to monitor and characterize reactions involving this compound (TIPSCl)?

A9: Commonly employed analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR helps to confirm the structure of protected products and monitor reaction progress. [, , , ]
  • Infrared (IR) Spectroscopy: IR can identify the presence of specific functional groups, like the silyl ether group formed after protection. []
  • Mass Spectrometry (MS): MS helps determine the molecular weight of the protected products and identify byproducts. []

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